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molecular formula C9H17NO2 B3021318 Ethyl piperidin-2-ylacetate CAS No. 2739-99-3

Ethyl piperidin-2-ylacetate

Cat. No. B3021318
M. Wt: 171.24 g/mol
InChI Key: SEJLPOWVAACXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784192B2

Procedure details

50 ml of ethyl 2-(2-pyridyl)acetate, 18.7 ml of acetic acid, 5 g of Pd—C (water-containing product) and 200 ml of ethanol were charged in an auto clave, and the mixture was stirred at 70° C. for 9 hours at a hydrogen pressure of 56 kg/cm2. The Pd—C was filtered off and ethanol was evaporated, to give 72.3 g of white crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C(O)(=O)C.[H][H]>[Pd].C(O)C>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CC(=O)OCC
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd—C was filtered off
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1C(CCCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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